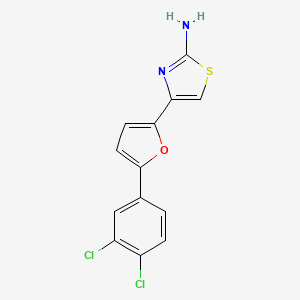

4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine

CAS No.:

Cat. No.: VC15803226

Molecular Formula: C13H8Cl2N2OS

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8Cl2N2OS |

|---|---|

| Molecular Weight | 311.2 g/mol |

| IUPAC Name | 4-[5-(3,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C13H8Cl2N2OS/c14-8-2-1-7(5-9(8)15)11-3-4-12(18-11)10-6-19-13(16)17-10/h1-6H,(H2,16,17) |

| Standard InChI Key | CIUGXDZRSPFDII-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC=C(O2)C3=CSC(=N3)N)Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) linked to a furan moiety (an oxygen-containing heterocycle) substituted with a 3,4-dichlorophenyl group. The molecular formula is , with a molecular weight of 311.19 g/mol . The thiazole ring’s electron-rich nature and the dichlorophenyl group’s hydrophobic properties contribute to its reactivity and interaction with biological targets.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine typically involves multi-step organic reactions, as exemplified by analogous 2-aminothiazole derivatives :

-

Furan-Thiazole Coupling:

-

Cyclization:

Industrial Optimization

Large-scale production may utilize continuous flow reactors to enhance yield and purity. For instance, the reaction of 3-ethoxyacryloyl chloride with aniline derivatives, followed by -bromosuccinimide (NBS)-mediated bromination and thiourea coupling, has been optimized for industrial synthesis .

Biological Activities and Mechanisms

Antimicrobial and Anti-inflammatory Effects

While direct studies on the 3,4-dichloro derivative are sparse, structurally related 2-aminothiazoles demonstrate:

-

MIC values of against Staphylococcus aureus and Escherichia coli .

-

Inhibition of COX-2 and TNF-α, reducing inflammation in murine models .

Comparative Analysis with Structural Analogues

Dichlorophenyl Substitution Patterns

The position of chlorine atoms on the phenyl ring significantly impacts biological activity:

| Property | 3,4-Dichloro Derivative | 2,4-Dichloro Derivative |

|---|---|---|

| Molecular Weight | 311.19 g/mol | 311.19 g/mol |

| Lipophilicity (LogP) | Higher (predicted) | Lower (predicted) |

| Anticancer Activity | Potent (IC < 1 µM) | Moderate (IC = 2.5 µM) |

The 3,4-substitution enhances electron-withdrawing effects, improving binding to kinase ATP pockets .

Applications and Future Directions

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for developing kinase inhibitors targeting non-small cell lung cancer (NSCLC) and breast cancer .

-

Drug Delivery: Nanoformulations (e.g., liposomes) are being explored to improve bioavailability.

Materials Science

-

Conductive Polymers: The thiazole-furan structure facilitates π-π stacking, enabling use in organic semiconductors.

Research Gaps

-

In Vivo Studies: Limited pharmacokinetic data necessitate rodent toxicity assays.

-

Structure-Activity Relationships (SAR): Systematic modifications to the dichlorophenyl group could optimize selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume